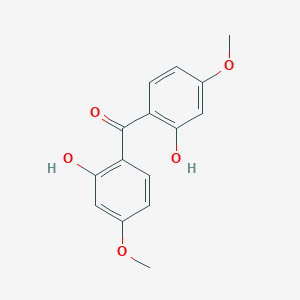

2,2'-Dihydroxy-4,4'-dimethoxybenzophenone

Description

The exact mass of the compound 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 27 mg/l at 25 °c (est). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40149. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Uv absorber. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

bis(2-hydroxy-4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O5/c1-19-9-3-5-11(13(16)7-9)15(18)12-6-4-10(20-2)8-14(12)17/h3-8,16-17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SODJJEXAWOSSON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C2=C(C=C(C=C2)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6038875 | |

| Record name | 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6038875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Color/Form |

Crystals | |

CAS No. |

131-54-4 | |

| Record name | 2,2′-Dihydroxy-4,4′-dimethoxybenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzophenone-6 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzophenone-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40149 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, bis(2-hydroxy-4-methoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6038875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-dihydroxy-4,4'-dimethoxybenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.572 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOPHENONE-6 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7813J9CS1G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8473 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

139.1 °C, MP: 139-149 °C | |

| Record name | 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8473 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2'-Dihydroxy-4,4'-dimethoxybenzophenone, also known as Benzophenone-6, is a valuable compound widely utilized as a UV absorber in various industrial applications, including sunscreens, plastics, and coatings, to prevent photodegradation.[1] Its synthesis is of significant interest to researchers and chemical industry professionals. This technical guide provides a comprehensive overview of the primary synthesis pathway for 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone, including a detailed experimental protocol, quantitative data analysis, and an examination of the reaction mechanisms. Additionally, a plausible alternative synthesis route is proposed.

Primary Synthesis Pathway: Two-Step Acylation and Demethylation

The most prominently documented method for synthesizing 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone is a two-step process commencing with the acylation of 1,3-dimethoxybenzene (m-dimethoxybenzene) with oxalyl chloride, followed by the selective demethylation of the resulting intermediate.[2][3] This pathway is advantageous due to its relatively high yield and purity of the final product.

Step 1: Synthesis of 2,2',4,4'-Tetramethoxybenzophenone (Intermediate)

The initial step involves a Friedel-Crafts-type acylation reaction between 1,3-dimethoxybenzene and oxalyl chloride. This reaction is typically catalyzed by a radical initiator such as azoisobutyronitrile (AIBN) or benzoyl peroxide.[2][3]

Reaction Scheme:

Step 2: Selective Demethylation to 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone

The intermediate, 2,2',4,4'-tetramethoxybenzophenone, undergoes selective demethylation of the two methoxy groups ortho to the carbonyl group. This is achieved using a Lewis acid catalyst such as aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃).[2][3] The selection of the Lewis acid and reaction conditions is crucial for achieving high selectivity and yield.

Reaction Scheme:

Experimental Protocols

The following protocols are based on the procedures outlined in patent literature, providing a detailed guide for the laboratory synthesis of 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone.[2][3]

Synthesis of 2,2',4,4'-Tetramethoxybenzophenone

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, place 13.8 g of 1,3-dimethoxybenzene.

-

Catalyst Addition: Add 0.15 g of azoisobutyronitrile (AIBN) as the catalyst.

-

Reagent Addition: Add 30 ml of oxalyl chloride to the dropping funnel and add it to the flask while stirring.

-

Reaction Conditions: Heat the mixture to 70-80°C and maintain this temperature for 1.5 hours.

-

Work-up: After the reaction is complete, cool the mixture and add water to hydrolyze the excess oxalyl chloride.

-

Isolation: Filter the solid intermediate, wash it with water, and dry it in an oven.

Synthesis of 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone

-

Reaction Setup: In a flask, place the dried 2,2',4,4'-tetramethoxybenzophenone intermediate and 30 g of anhydrous aluminum chloride (AlCl₃).

-

Solvent Addition: Add 100 ml of an organic solvent such as dichloroethane, toluene, or chlorobenzene.[2]

-

Reaction Conditions: Stir the mixture and maintain the temperature at 50°C for 2-3 hours.

-

Work-up: After the reaction, cool the mixture and carefully add water to hydrolyze the aluminum chloride complex.

-

Purification:

-

Perform a liquid-liquid extraction using a suitable organic solvent.

-

Wash the organic layer with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent using a rotary evaporator.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water or a mixture of n-hexane and ethyl acetate, to obtain the pure 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone.[4][5]

-

Quantitative Data

The following table summarizes the quantitative data reported for the primary synthesis pathway.

| Step | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) (Method) |

| 1. Acylation | 1,3-dimethoxybenzene, Oxalyl chloride | AIBN or Benzoyl Peroxide | None (neat) | 70-80 | 1.5 | - | - |

| 2. Demethylation | 2,2',4,4'-Tetramethoxybenzophenone | AlCl₃ | Dichloroethane | 50 | 2-3 | 72 | 99.2 (HPLC) |

| ZnCl₂ | Dichloroethane | 50 | 2-3 | 71 | 99.1 (HPLC) | ||

| BF₃ | Toluene | 50 | 2-3 | 71 | 99.1 (HPLC) |

Table 1: Summary of Quantitative Data for the Primary Synthesis Pathway [2][3]

Spectroscopic Data

| Compound | 1H NMR (Solvent) |

| 2,2',4,4'-Tetramethoxybenzophenone | (400MHz, DMSO-d6) δ: 7.35-7.30 (m, 2H), 6.56 (s, 4H), 3.81 (s, 6H), 3.58 (s, 6H) |

| 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone | (400MHz, CDCl₃) δ: 11.33 (s, 2H, -OH), 7.2-7.4 (m, 2H), 6.4-6.6 (m, 4H), 3.8 (s, 6H, -OCH₃) |

Reaction Mechanisms and Visualizations

Mechanism of Acylation

The reaction of 1,3-dimethoxybenzene with oxalyl chloride is a Friedel-Crafts-type acylation. The catalyst (AIBN or benzoyl peroxide) likely initiates the formation of a reactive acylating species from oxalyl chloride. The electron-rich 1,3-dimethoxybenzene then undergoes electrophilic aromatic substitution, preferentially at the activated ortho and para positions, leading to the formation of the symmetrical diaryl ketone.

Mechanism of Selective Demethylation

The selective demethylation of the ortho-methoxy groups is driven by the Lewis acid catalyst. The Lewis acid coordinates to the oxygen atom of the methoxy group, making it a better leaving group. The proximity of the ortho-methoxy groups to the carbonyl function may facilitate the formation of a chelate with the Lewis acid, enhancing the selectivity of the demethylation at these positions. The reaction proceeds via a nucleophilic attack on the methyl group, with the counter-ion of the Lewis acid complex acting as the nucleophile.

Alternative Synthesis Pathway: Friedel-Crafts Acylation of Resorcinol Dimethyl Ether

An alternative approach to the synthesis of 2,2'-dihydroxy-4,4'-dimethoxybenzophenone could involve a direct Friedel-Crafts acylation of resorcinol dimethyl ether (1,3-dimethoxybenzene) with a suitable benzoyl chloride derivative, followed by demethylation if necessary. For instance, acylation with 2-hydroxy-4-methoxybenzoyl chloride in the presence of a Lewis acid could potentially yield the target molecule. However, controlling the selectivity and preventing side reactions such as self-acylation of the benzoyl chloride or demethylation under the reaction conditions can be challenging.

A related synthesis for the unmethylated analogue, 2,2',4,4'-tetrahydroxybenzophenone, involves the condensation of resorcinol with phosgene in the presence of aluminum chloride, followed by hydrolysis.[6] This suggests that a similar direct acylation strategy for the dimethoxy derivative might be feasible.

Conclusion

The two-step synthesis pathway involving the acylation of 1,3-dimethoxybenzene with oxalyl chloride followed by selective demethylation stands as a robust and well-documented method for producing 2,2'-dihydroxy-4,4'-dimethoxybenzophenone with high yield and purity. The detailed experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and professionals in the field. Further investigation into alternative synthesis routes, such as direct Friedel-Crafts acylation, could lead to more efficient and economical production methods.

Experimental Workflow Visualization

References

- 1. ajchem-a.com [ajchem-a.com]

- 2. CN102329207B - Synthesis method of 2, 2'-dihydroxy-4, 4'-dimethoxybenzophenone - Google Patents [patents.google.com]

- 3. Synthesis method of 2, 2'-dihydroxy-4, 4'-dimethoxybenzophenone - Eureka | Patsnap [eureka.patsnap.com]

- 4. Reagents & Solvents [chem.rochester.edu]

- 5. reddit.com [reddit.com]

- 6. US2694729A - Process of preparing 2, 2', 4, 4'-tetrahydroxybenzophenone - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of Benzophenone-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Benzophenone-6 (2,2'-Dihydroxy-4,4'-dimethoxybenzophenone), a widely utilized ultraviolet (UV) absorber. The information is curated to support research, development, and quality control activities within the pharmaceutical and chemical industries.

Chemical Identity and Structure

Benzophenone-6, identified by the CAS Number 131-54-4, is a substituted benzophenone that plays a crucial role in protecting materials from photodegradation.[1] Its chemical structure is characterized by a central carbonyl group connecting two phenyl rings, which are further substituted with hydroxyl and methoxy functional groups.

-

IUPAC Name: bis(2-hydroxy-4-methoxyphenyl)methanone[1]

-

Synonyms: UV-6, BP-6, 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone, Uvinul D49[2]

Physicochemical Properties

The efficacy and application of Benzophenone-6 are dictated by its distinct physicochemical characteristics. These properties have been summarized in the table below for clarity and ease of comparison.

| Property | Value | Reference |

| Physical State | Light yellow crystalline powder | [3][5] |

| Melting Point | 130-149 °C | [1][5] |

| Boiling Point | 439.3 °C (estimated) | [5][6] |

| Solubility in Water | 30.53 mg/L at 25 °C (estimated) | [6] |

| UV Absorption Maxima (λmax) | 284 nm, 340 nm | [1] |

| logP (Octanol-Water Partition Coefficient) | 4.100 (estimated) | [6] |

Experimental Protocols

Accurate determination of physicochemical properties is paramount for quality assurance and research applications. The following sections outline the general methodologies for key experimental procedures.

The melting point of Benzophenone-6 can be determined using a capillary melting point apparatus.

Methodology:

-

A small, finely powdered sample of Benzophenone-6 is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus, and the temperature is raised at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[7][8]

The solubility of Benzophenone-6 in various solvents can be determined using the gravimetric method.

Methodology:

-

An excess amount of Benzophenone-6 is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.

-

The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove any undissolved solid.

-

A known volume of the filtrate is evaporated to dryness, and the mass of the dissolved solid is measured.

-

The solubility is then calculated and expressed in units such as mg/L or g/100mL.[9][10]

The UV absorption spectrum of Benzophenone-6 is critical for its function as a UV absorber and can be characterized using a UV-Vis spectrophotometer.

Methodology:

-

A standard solution of Benzophenone-6 is prepared in a suitable transparent solvent (e.g., ethanol, methanol).

-

The spectrophotometer is calibrated using a blank solvent-filled cuvette.

-

The UV-Vis spectrum of the sample solution is recorded over a specific wavelength range (e.g., 200-400 nm).

-

The wavelengths of maximum absorbance (λmax) are identified from the resulting spectrum.[3][11][12][13]

Mechanism of Action and Biological Considerations

Benzophenone-6 functions as a UV absorber by absorbing harmful UV radiation and dissipating the energy as harmless heat. This process involves the excitation of electrons to higher energy states upon UV absorption, followed by non-radiative decay back to the ground state.

Some studies have suggested that benzophenones, as a class of compounds, may act as endocrine disruptors.[14] The proposed mechanism involves interaction with hormone receptors, potentially leading to altered endocrine signaling. It is important to note that research in this area is ongoing, and the specific pathways and effects of Benzophenone-6 require further investigation.

Synthesis Workflow

The synthesis of Benzophenone-6 can be achieved through a multi-step process, as outlined in the patent literature. A general workflow is depicted below.

This guide serves as a foundational resource for professionals working with Benzophenone-6. For further detailed information, consulting the primary literature and safety data sheets is recommended.

References

- 1. mdpi.com [mdpi.com]

- 2. CN102329207B - Synthesis method of 2, 2'-dihydroxy-4, 4'-dimethoxybenzophenone - Google Patents [patents.google.com]

- 3. agilent.com [agilent.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. athabascau.ca [athabascau.ca]

- 8. pennwest.edu [pennwest.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Uv vis spectroscopy practical. | PDF [slideshare.net]

- 13. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]

- 14. Recent Advances on Endocrine Disrupting Effects of UV Filters - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the UV Absorption Spectrum of 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ultraviolet (UV) absorption properties of 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone (also known as Benzophenone-6). The document details its spectral characteristics, a comprehensive experimental protocol for its analysis, and a logical workflow for spectral acquisition. This compound is of significant interest due to its widespread application as a UV absorber in various industrial and pharmaceutical formulations.[1]

Core Properties of 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone

2,2'-Dihydroxy-4,4'-dimethoxybenzophenone is a yellow crystalline powder.[2] It is practically insoluble in water but soluble in various organic solvents, including ethanol, acetone, ethyl acetate, and methyl ethyl ketone.[2][3] This solubility profile is a critical consideration for sample preparation in UV-Vis spectroscopy.

UV Absorption Data

2,2'-Dihydroxy-4,4'-dimethoxybenzophenone exhibits strong absorption in the UV region of the electromagnetic spectrum, which is the basis for its efficacy as a UV filter. The primary absorption maxima (λmax) are located in both the UV-B and UV-A ranges. The table below summarizes the available quantitative data.

| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent | Reference |

| 284 nm | Data not available | Not specified | [4] |

| 340 nm | Data not available | Not specified | [4] |

| 280-350 nm (Strong Absorption) | Data not available | Not specified |

Experimental Protocol for UV-Vis Spectroscopic Analysis

This section outlines a detailed methodology for determining the UV absorption spectrum of 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone.

1. Materials and Equipment:

-

Analyte: 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone (≥98% purity)

-

Solvent: Spectroscopic grade ethanol (or other suitable transparent solvent in the UV range)

-

Instrumentation: A calibrated double-beam UV-Vis spectrophotometer with a scanning range of at least 200-400 nm and a spectral bandwidth of ≤2 nm.

-

Cuvettes: Matched 1 cm path length quartz cuvettes. Glass cuvettes are unsuitable as they absorb UV radiation below 300 nm.

-

Volumetric flasks and pipettes: Class A for accurate solution preparation.

-

Analytical balance: For precise weighing of the analyte.

2. Solution Preparation:

-

Stock Solution (e.g., 100 µg/mL):

-

Accurately weigh approximately 10 mg of 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone.

-

Quantitatively transfer the solid to a 100 mL volumetric flask.

-

Dissolve the compound in a small amount of spectroscopic grade ethanol and then dilute to the mark with the same solvent. Mix thoroughly.

-

-

Working Standard Solutions:

-

Prepare a series of dilutions from the stock solution to cover a suitable concentration range (e.g., 1, 2, 5, 10, 15, 20 µg/mL).

-

These solutions will be used to establish a calibration curve and determine the molar absorptivity.

-

3. Instrumental Analysis:

-

Instrument Warm-up: Allow the spectrophotometer lamps to warm up for at least 20 minutes to ensure a stable output.

-

Wavelength Range: Set the scanning range from 400 nm to 200 nm.

-

Baseline Correction:

-

Fill both the sample and reference cuvettes with the spectroscopic grade solvent (blank).

-

Place them in the respective holders in the spectrophotometer.

-

Perform a baseline correction to subtract the solvent's absorbance.

-

-

Spectrum Acquisition:

-

Empty the sample cuvette and rinse it with one of the working standard solutions.

-

Fill the cuvette with the same working standard solution and ensure there are no air bubbles.

-

Place the cuvette in the sample holder and record the UV absorption spectrum.

-

Repeat this step for all working standard solutions, progressing from the least concentrated to the most concentrated.

-

4. Data Analysis:

-

Determination of λmax: From the spectrum of a mid-range concentration standard, identify the wavelength(s) of maximum absorbance (λmax).

-

Calibration Curve:

-

At the determined λmax, measure the absorbance of each working standard solution.

-

Plot a graph of absorbance versus concentration.

-

Perform a linear regression analysis. A correlation coefficient (R²) of ≥0.999 indicates good linearity.

-

-

Molar Absorptivity (ε) Calculation:

-

The molar absorptivity can be calculated from the slope of the calibration curve according to the Beer-Lambert law (A = εbc), where 'A' is absorbance, 'ε' is the molar absorptivity, 'b' is the path length (1 cm), and 'c' is the concentration in mol/L.

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for obtaining the UV absorption spectrum.

Caption: Experimental workflow for UV-Vis spectroscopic analysis.

Signaling Pathway and Logical Relationship

While 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone does not directly participate in biological signaling pathways in the traditional sense, its primary function as a UV absorber is based on a photochemical process. The following diagram illustrates the logical relationship of its function.

Caption: Functional mechanism of UV absorption and protection.

References

An In-depth Technical Guide to the Chemical Properties of 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone (CAS 131-54-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Dihydroxy-4,4'-dimethoxybenzophenone, also known by its CAS number 131-54-4 and as Benzophenone-6, is a substituted benzophenone that functions as a highly effective ultraviolet (UV) light absorber.[1][2] Its molecular structure, featuring two hydroxyl and two methoxy groups on a benzophenone backbone, enables it to absorb UVA and UVB radiation, making it a valuable ingredient in sunscreens, cosmetics, and as a stabilizer in plastics and coatings to prevent photodegradation.[1][2][3] This technical guide provides a comprehensive overview of the chemical and physical properties of Benzophenone-6, detailed experimental protocols for its characterization, and a visualization of its synthesis and mechanism of action.

Chemical and Physical Properties

The fundamental chemical and physical properties of 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone are summarized in the tables below. These properties are critical for its application in various formulations and for understanding its behavior in different chemical environments.

Table 1: General Chemical Properties

| Property | Value | Reference |

| CAS Number | 131-54-4 | [4][5] |

| IUPAC Name | bis(2-hydroxy-4-methoxyphenyl)methanone | [5] |

| Synonyms | Benzophenone-6, BP-6, Uvinul D 49, Cyasorb UV 12 | [2] |

| Molecular Formula | C15H14O5 | [5] |

| Molecular Weight | 274.27 g/mol | [5] |

| Appearance | Light yellow to amber crystalline powder | [3] |

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Melting Point | 133 - 138 °C | [3] |

| Boiling Point | 439.30 °C (estimated) | [6] |

| Water Solubility | 30.53 mg/L at 25 °C (estimated) | [6] |

| LogP (o/w) | 4.100 (estimated) | [6] |

| pKa | 7.11 ± 0.35 (Predicted) |

Experimental Protocols

This section outlines detailed methodologies for the characterization of 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone.

Synthesis of 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone

A common method for the synthesis of Benzophenone-6 involves a two-step process starting from m-dimethoxybenzene.[4][7]

Step 1: Friedel-Crafts Acylation to form 2,2',4,4'-Tetramethoxybenzophenone

-

In a three-necked flask equipped with a stirrer and a condenser, combine 13.8 g of m-dimethoxybenzene with 0.15 g of a catalyst such as azobisisobutyronitrile.

-

Slowly add 30 mL of oxalyl chloride to the flask while stirring.

-

Heat the reaction mixture to 70-80 °C and maintain this temperature for 1.5 hours.

-

After the reaction is complete, cool the mixture and add water to hydrolyze the excess oxalyl chloride.

-

Filter the mixture to collect the solid intermediate product, 2,2',4,4'-tetramethoxybenzophenone, and dry it thoroughly.

Step 2: Demethylation to 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone

-

In a separate flask, dissolve the intermediate product in an organic solvent such as chlorobenzene.

-

Add a Lewis acid, for example, 30 g of Aluminum Chloride (AlCl₃).

-

Stir the mixture at 50 °C for 2-3 hours.

-

Upon completion, add water to hydrolyze the reaction mixture.

-

Perform a liquid-liquid extraction to separate the organic phase.

-

Use rotary evaporation to remove the solvent.

-

Recrystallize the resulting solid to obtain pure 2,2'-dihydroxy-4,4'-dimethoxybenzophenone.

Determination of Melting Point

The melting point is a crucial indicator of purity.

-

Finely powder a small amount of the crystalline Benzophenone-6.

-

Pack the powder into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the apparatus at a rate of approximately 10-15 °C per minute for a rapid determination of the approximate melting range.

-

Allow the apparatus to cool.

-

For a precise measurement, repeat the process with a new sample, heating at a much slower rate (1-2 °C per minute) as the temperature approaches the previously determined approximate melting point.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

UV-Visible Spectroscopy

UV-Vis spectroscopy is used to determine the absorption spectrum of Benzophenone-6.

-

Prepare a stock solution of Benzophenone-6 in a suitable UV-transparent solvent, such as ethanol or cyclohexane.

-

From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.2 and 1.0.

-

Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the solvent to be used as a blank and the other with the sample solution.

-

Scan the sample from 200 nm to 400 nm.

-

The resulting spectrum will show the wavelengths of maximum absorbance (λmax), which are characteristic of the compound's ability to absorb UV radiation. Benzophenones typically exhibit two main absorption bands due to π → π* and n → π* electronic transitions.[8]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of finely ground Benzophenone-6 with dry KBr powder and press the mixture into a thin, transparent pellet.

-

Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.

-

Obtain a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and acquire the infrared spectrum over a range of 4000 to 400 cm⁻¹.

-

The spectrum will show characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), C-O, and aromatic C-H and C=C bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

-

Dissolve a small amount of Benzophenone-6 in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

-

The ¹H NMR spectrum will show distinct signals for the aromatic protons and the methoxy group protons, with chemical shifts and splitting patterns indicative of their chemical environment.

-

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule, including the carbonyl carbon and the aromatic carbons.

Signaling Pathways and Mechanisms

Benzophenone-6 primarily functions as a UV absorber through a physical mechanism rather than engaging in complex biological signaling pathways. Its efficacy lies in its ability to absorb harmful UV radiation and dissipate the energy as harmless heat.

Mechanism of UV Absorption

The conjugated system of the benzophenone core allows for the absorption of photons in the UVA and UVB ranges. This absorption excites the molecule from its ground state (S₀) to an excited singlet state (S₁). The molecule then undergoes a rapid intersystem crossing to a triplet state (T₁). From the triplet state, the energy is dissipated primarily through non-radiative decay in the form of heat, returning the molecule to its ground state, ready to absorb another photon. The presence of the ortho-hydroxyl group is crucial for this rapid and efficient energy dissipation, contributing to the photostability of the molecule.

Visualizations

Synthesis Workflow

Caption: A flowchart illustrating the two-step synthesis of Benzophenone-6.

Mechanism of UV Absorption

Caption: Energy level diagram showing the UV absorption and energy dissipation mechanism of Benzophenone-6.

References

- 1. Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D5EM00292C [pubs.rsc.org]

- 2. CAS 131-54-4: 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. sites.science.oregonstate.edu [sites.science.oregonstate.edu]

- 5. Benzophenone-6 | C15H14O5 | CID 8570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benzophenone-6, 131-54-4 [thegoodscentscompany.com]

- 7. Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility of 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone, a widely utilized UV absorber and stabilizer. Due to a lack of extensive quantitative solubility data in publicly available literature, this guide presents known qualitative information for the target compound and quantitative data for a structurally similar compound, 2,2'-Dihydroxy-4-methoxybenzophenone, for comparative reference. Furthermore, a detailed experimental protocol for determining solubility via the widely accepted shake-flask method is provided, alongside a visual workflow diagram to aid in experimental design.

Introduction to 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone

2,2'-Dihydroxy-4,4'-dimethoxybenzophenone, also known as Benzophenone-6, is a highly effective ultraviolet (UV) light absorber. Its molecular structure allows for the absorption of harmful UV radiation, which has led to its widespread use in various industrial and commercial applications, including sunscreens, cosmetics, plastics, and coatings to prevent photodegradation and enhance product stability.[1] In pharmaceutical research, it is also explored for its potential in drug formulations to improve the solubility and bioavailability of active pharmaceutical ingredients.[1] Understanding its solubility in different organic solvents is critical for formulation development, quality control, and manufacturing processes.

Solubility Data

Qualitative Solubility of 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone

| Solvent | Solubility |

| Ethyl Acetate | Soluble[2] |

| Methyl Ethyl Ketone | Soluble[2] |

| Toluene | Soluble[2] |

| Chloroform | Slightly Soluble[2] |

| Methanol | Slightly Soluble (when heated)[2] |

| Water | Negligible / Insoluble[2][3] |

Quantitative Solubility of 2,2'-Dihydroxy-4-methoxybenzophenone (A Related Compound)

For the purpose of providing a quantitative reference, the following table presents the solubility data for the closely related compound, 2,2'-Dihydroxy-4-methoxybenzophenone (CAS 131-53-3). It is important to note that while structurally similar, the solubility of this compound may differ from that of 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Ethanol (95%) | 25 | 21.4[4] |

| Isopropanol | 25 | 17.0[5] |

| Propylene Glycol | 25 | 6.2[5] |

| Ethylene Glycol | 25 | 3.0[5] |

| n-Hexane | 25 | 1.5[5] |

| Benzene | 25 | 46.6[4] |

| Carbon Tetrachloride | 25 | 22.2[4] |

| Methyl Ethyl Ketone | 25 | 55.3[4] |

| Water | - | Practically Insoluble[5] |

Experimental Protocol: The Shake-Flask Method for Solubility Determination

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound. The following protocol provides a detailed methodology for this experiment.

Objective: To determine the saturation solubility of 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone in a selected organic solvent at a specific temperature.

Materials:

-

2,2'-Dihydroxy-4,4'-dimethoxybenzophenone (crystalline powder)

-

Selected organic solvent(s) of high purity

-

Glass vials or flasks with airtight screw caps

-

Orbital shaker or thermomixer with temperature control

-

Analytical balance

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or thermomixer set to a constant temperature. Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The agitation speed should be sufficient to keep the solid suspended without causing excessive foaming.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 24 hours) to allow the excess solid to sediment. Alternatively, the samples can be centrifuged to facilitate the separation of the solid and liquid phases.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. To ensure that no solid particles are transferred, it is recommended to use a syringe filter.

-

Dilution: Accurately dilute the collected supernatant with the same solvent to a concentration that falls within the linear range of the analytical method to be used for quantification.

-

Quantification: Analyze the concentration of 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone in the diluted sample using a calibrated analytical instrument. For UV-active compounds like this, UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) with a UV detector are common choices.

-

Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.

-

Replicates: It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

Visualizations

The following diagrams illustrate the experimental workflow for the shake-flask solubility determination method and the logical relationships influencing solubility.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Caption: Key Factors Influencing the Solubility of a Compound.

References

Toxicological Profile of Substituted Benzophenones: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzophenones are a class of aromatic ketones widely utilized as UV filters in sunscreens, personal care products, and industrial applications to prevent photodegradation.[1][2] Their basic structure consists of two benzene rings connected by a carbonyl group, with various derivatives synthesized by substituting different functional groups onto the rings.[1] Despite their efficacy as UV absorbers, mounting evidence from in vitro, in vivo, and epidemiological studies has raised concerns regarding their potential adverse effects on human health and the environment.[1][3] This technical guide provides a comprehensive overview of the toxicological profile of substituted benzophenones, summarizing key quantitative data, detailing experimental protocols for toxicity assessment, and visualizing the primary signaling pathways involved in their mechanisms of toxicity.

Toxicokinetics and Metabolism

Substituted benzophenones can be absorbed through dermal application, a primary route of human exposure, as well as through ingestion.[1][4] Following absorption, these compounds are metabolized in the body. For instance, benzophenone (BP) is primarily metabolized to benzhydrol (BH) and 4-hydroxybenzophenone (HBP).[5] 2-hydroxy-4-methoxybenzophenone (BP-3, or oxybenzone) is converted to metabolites such as 2,4-dihydroxybenzophenone (BP-1), 2,3,4-trihydroxybenzophenone (THB), and 2,2'-dihydroxy-4-methoxybenzophenone (DHMB).[5] The parent compounds and their metabolites can be distributed to various tissues, with some evidence suggesting accumulation in the liver and kidneys.[6][7] Excretion occurs primarily through urine, with metabolites often conjugated with glucuronic acid.[1] Studies have shown that metabolites may exhibit greater biological activity and persist longer in the body than the parent compounds, indicating their potential for long-term adverse effects.[5]

Quantitative Toxicity Data

The following tables summarize acute toxicity and endocrine-disrupting potential for several common benzophenone derivatives, compiled from various in vivo and in vitro studies.

Table 1: Acute Toxicity of Substituted Benzophenones

| Compound | CAS Number | Test Organism | Route of Administration | LD50/LC50/EC50 | Reference |

| Benzophenone (BP) | 119-61-9 | Rat | Oral | >10,000 mg/kg | [2] |

| Benzophenone (BP) | 119-61-9 | Rat | Oral | 1,900 mg/kg/day | [8] |

| Benzophenone-1 (BP-1) | 131-56-6 | Daphnia magna | - | 48h-LC50: 1.09 mg/L | [9] |

| Benzophenone-2 (BP-2) | 131-55-5 | Medaka larvae | - | 96h-LC50: 18.43 µM | [10] |

| Benzophenone-3 (BP-3) | 131-57-7 | Rat | Oral | >12.8 g/kg | [11] |

| Benzophenone-3 (BP-3) | 131-57-7 | Chlorella vulgaris | - | 96h-EC50: 2.98 mg/L | [9] |

| Benzophenone-3 (BP-3) | 131-57-7 | Daphnia magna | - | 48h-LC50: 1.09 mg/L | [9] |

| Benzophenone-3 (BP-3) | 131-57-7 | Brachydanio rerio | - | 96h-LC50: 3.89 mg/L | [9] |

| Benzophenone-4 (BP-4) | 4065-45-6 | Rat | Oral | LD50: 3520 mg/kg/day | [12] |

| Benzophenone-4 (BP-4) | 4065-45-6 | Chlorella vulgaris | - | 96h-EC50: 201.00 mg/L | [9] |

| Benzophenone-4 (BP-4) | 4065-45-6 | Daphnia magna | - | 48h-LC50: 47.47 mg/L | [9] |

| Benzophenone-4 (BP-4) | 4065-45-6 | Brachydanio rerio | - | 96h-LC50: 633.00 mg/L | [9] |

| Benzophenone-8 (BP-8) | 131-53-3 | Medaka larvae | - | 96h-LC50: 1.62 µM | [10] |

Table 2: Endocrine Disrupting Potential of Substituted Benzophenones

| Compound | Assay | Endpoint | Result | Reference |

| Benzophenone-1 (BP-1) | Yeast Estrogen Screen | Estrogenic Activity | Agonistic activity observed | [13] |

| Benzophenone-2 (BP-2) | Uterotrophic Assay (Rat) | Uterine Weight | Increased uterine weight | [12] |

| Benzophenone-3 (BP-3) | Hershberger Assay (Rat) | Anti-androgenic Activity | Decreased ventral prostate weight | [14] |

| 2,4-DHBP | Uterotrophic Assay (Rat) | Estrogenic Activity | ED10: 544.6 mg/kg/day | [15] |

| 2,2',4,4'-THBP | Uterotrophic Assay (Rat) | Estrogenic Activity | ED10: 33.0 mg/kg/day | [15] |

Mechanisms of Toxicity

The toxic effects of substituted benzophenones are mediated through several key signaling pathways.

Endocrine Disruption

A primary concern with many benzophenone derivatives is their ability to interfere with the endocrine system. They can exhibit estrogenic, anti-androgenic, and thyroid-disrupting activities.[1][16]

-

Estrogenic Activity: Several benzophenones, such as BP-1 and BP-2, can bind to estrogen receptors (ERs), primarily ERα and ERβ, mimicking the effects of endogenous estrogens.[12][17] This can lead to the activation of estrogen-responsive genes, promoting cell proliferation and potentially contributing to the development of hormone-dependent cancers.[17][18]

-

Anti-androgenic Activity: Some benzophenones, notably BP-3, can act as antagonists to the androgen receptor (AR), inhibiting the action of androgens like testosterone.[14][16] This can disrupt male reproductive development and function.

-

Thyroid Hormone Disruption: Certain benzophenones have been shown to interfere with thyroid hormone signaling, which is crucial for normal development and metabolism.[1]

Oxidative Stress and Apoptosis

Many benzophenones can induce the production of reactive oxygen species (ROS), leading to oxidative stress within cells.[2] This oxidative stress can damage cellular components, including lipids, proteins, and DNA.[2] The resulting cellular damage can trigger apoptosis (programmed cell death) through the mitochondrial pathway, involving the activation of caspases (e.g., caspase-3 and caspase-9) and alterations in the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins.[6][19]

Genotoxicity and Carcinogenicity

Some benzophenone derivatives have been shown to be genotoxic, meaning they can damage DNA. The Ames test, for instance, has revealed mutagenic potential for BP-1, BP-6, and BP-8.[20][21] The U.S. National Toxicology Program (NTP) found "equivocal evidence of carcinogenic activity" for BP-3 in rats.[19] Chronic exposure to certain benzophenones has been associated with an increased incidence of tumors in animal studies.[22]

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below.

Uterotrophic Assay for Estrogenic Activity

This in vivo assay assesses the estrogenic potential of a substance by measuring its effect on uterine weight in immature or ovariectomized female rodents.[15][23]

-

Test Animals: Immature female rats (e.g., 21-22 days old) are typically used.

-

Procedure:

-

Animals are randomly assigned to control and treatment groups.

-

The test substance is administered daily for three consecutive days, typically via oral gavage or subcutaneous injection. A positive control group receiving a known estrogen (e.g., ethinyl estradiol) and a vehicle control group are included.

-

On the fourth day, the animals are euthanized, and their uteri are carefully excised and weighed (both wet and blotted weight).

-

-

Data Analysis: A statistically significant increase in the uterine weight of the treated group compared to the vehicle control group indicates estrogenic activity.[5]

3T3 Neutral Red Uptake (NRU) Phototoxicity Test

This in vitro assay determines the phototoxic potential of a substance.

-

Cell Line: Balb/c 3T3 mouse fibroblasts are commonly used.[2]

-

Procedure:

-

Cells are seeded in 96-well plates and incubated for 24 hours to form a monolayer.

-

The cells are then treated with various concentrations of the test substance in two separate plates.

-

One plate is irradiated with a non-toxic dose of simulated sunlight (UVA/Vis), while the other is kept in the dark.

-

After incubation, the cells are washed and incubated with neutral red, a dye that is taken up by viable cells.

-

The amount of dye taken up is quantified spectrophotometrically.

-

-

Data Analysis: The concentration of the test substance that causes a 50% reduction in viability (IC50) is determined for both the irradiated and non-irradiated plates. A Photo-Irritation-Factor (PIF) is calculated by comparing the IC50 values. A PIF above a certain threshold indicates phototoxic potential.[2]

Zebrafish Embryotoxicity Test

This in vivo assay is used to assess the potential of a substance to cause mortality, malformations, and other adverse effects during embryonic development.[2][24]

-

Test Organism: Fertilized zebrafish (Danio rerio) eggs.

-

Procedure:

-

Healthy, fertilized embryos are placed in multi-well plates containing various concentrations of the test substance dissolved in embryo medium. A control group is exposed to the medium alone.

-

The plates are incubated under controlled conditions (temperature and light cycle).

-

Embryos are observed at specific time points (e.g., 24, 48, 72, 96, and 120 hours post-fertilization) under a microscope.

-

-

Endpoints: Several developmental endpoints are recorded, including mortality, hatching rate, and the presence of morphological abnormalities such as tail malformations, yolk sac edema, and heart defects.[2]

Ames Test for Mutagenicity

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical.[20][21]

-

Test System: Histidine-dependent strains of Salmonella typhimurium (e.g., TA97, TA98, TA100, TA102).

-

Procedure:

-

The bacterial strains are exposed to various concentrations of the test substance, both with and without a metabolic activation system (S9 mix from rat liver).

-

The bacteria are then plated on a minimal agar medium lacking histidine.

-

The plates are incubated for 48-72 hours.

-

-

Data Analysis: Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will grow and form colonies. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[20]

Signaling Pathways and Mechanisms of Toxicity Visualization

The following diagrams illustrate the key signaling pathways involved in the toxicity of substituted benzophenones.

Caption: Benzophenone-induced oxidative stress pathway leading to apoptosis.

Caption: Endocrine disruption by benzophenones via estrogen and androgen receptors.

References

- 1. mdpi.com [mdpi.com]

- 2. Benzophenone | C6H5COC6H5 | CID 3102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Estrogen receptor/androgen receptor transcriptional activation of benzophenone derivatives and integrated approaches to testing and assessment (IATA) for estrogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Induction of apoptosis of 2,4',6-trihydroxybenzophenone in HT-29 colon carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Apoptosis Induced by the UV Filter Benzophenone-3 in Mouse Neuronal Cells Is Mediated via Attenuation of Erα/Pparγ and Stimulation of Erβ/Gpr30 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. tga.gov.au [tga.gov.au]

- 9. cir-safety.org [cir-safety.org]

- 10. researchgate.net [researchgate.net]

- 11. cir-safety.org [cir-safety.org]

- 12. Effects of estradiol, benzophenone-2 and benzophenone-3 on the expression pattern of the estrogen receptors (ER) alpha and beta, the estrogen receptor-related receptor 1 (ERR1) and the aryl hydrocarbon receptor (AhR) in adult ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Benzophenone-1 induced aberrant proliferation and metastasis of ovarian cancer cells via activated ERα and Wnt/β-catenin signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Evaluation of the anti-androgenic and cytotoxic effects of benzophenone-3 in male Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Uterotrophic effects of benzophenone derivatives and a p-hydroxybenzoate used in ultraviolet screens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Evaluation by the Ames Assay of the Mutagenicity of UV Filters Using Benzophenone and Benzophenone-1 [ideas.repec.org]

- 17. Estrogenic Potency of Benzophenone UV Filters in Breast Cancer Cells: Proliferative and Transcriptional Activity Substantiated by Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The effects of benzophenone-3 on apoptosis and the expression of sex hormone receptors in the frontal cortex and hippocampus of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Mutagenicity evaluation to UV filters of benzophenone-6, benzophenone-8, and 4-methylbenzylidene camphor by Ames test - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Evaluation by the Ames Assay of the Mutagenicity of UV Filters Using Benzophenone and Benzophenone-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. RTECS NUMBER-DJ0650000-Chemical Toxicity Database [drugfuture.com]

- 23. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Brief guidelines for zebrafish embryotoxicity tests - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Scaffold: A Technical Guide to the Discovery and Evolution of Benzophenone Derivatives

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The benzophenone scaffold, a seemingly simple diaryl ketone, has proven to be a remarkably versatile and enduring core in the landscape of medicinal chemistry and drug discovery. First synthesized in the 19th century, its true potential has been progressively unlocked over the decades, revealing a rich tapestry of biological activities. This technical guide provides an in-depth exploration of the discovery and history of benzophenone derivatives, presenting key quantitative data, detailed experimental protocols for their synthesis, and visualizations of the signaling pathways through which they exert their effects. From their origins in classical organic synthesis to their current status as privileged structures in the development of novel therapeutics, this document serves as a comprehensive resource for professionals engaged in the pursuit of innovative medicines.

The journey of benzophenone began with early explorations into aromatic chemistry. An early report in 1874 by Carl Graebe described the reduction of benzophenone.[1] However, it was the development of robust synthetic methodologies, most notably the Friedel-Crafts acylation in 1877, that truly opened the door to the systematic synthesis of benzophenone and its derivatives.[2][3][4] This reaction, involving the electrophilic acylation of an aromatic ring, remains a cornerstone of benzophenone synthesis to this day.[2][5] Another pivotal method, the Ullmann condensation, first reported in 1905, provided a means to form diaryl ether linkages, further expanding the diversity of accessible benzophenone derivatives.[6]

Naturally occurring benzophenones are found in a variety of plants and fungi, exhibiting a broad spectrum of pharmacological properties, including antioxidant, anti-inflammatory, and antimicrobial activities.[7][8] This natural precedent has inspired medicinal chemists to explore synthetic benzophenone derivatives, leading to the discovery of compounds with potent anticancer, antiviral, and other therapeutic activities.[9][10] Today, several benzophenone-containing drugs are on the market, highlighting the clinical significance of this chemical class.[8][10]

This guide will delve into the specifics of these discoveries, offering a structured overview of the quantitative biological data that underpins the therapeutic potential of benzophenone derivatives. Detailed experimental protocols for key synthetic transformations will be provided to enable researchers to readily access these important compounds. Furthermore, through the use of graphical representations, we will illuminate the complex signaling pathways that are modulated by these fascinating molecules.

Quantitative Bioactivity Data of Benzophenone Derivatives

The therapeutic potential of benzophenone derivatives is underscored by a wealth of quantitative data from in vitro and in vivo studies. This section summarizes key bioactivity data in tabular format for easy comparison, focusing on anticancer, anti-inflammatory, and antiviral activities.

Anticancer Activity

Benzophenone derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. The following table presents the half-maximal inhibitory concentration (IC50) values for selected derivatives.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1 | HL-60 (Leukemia) | 0.48 | [11][12] |

| A-549 (Lung) | 0.82 | [11][12] | |

| SMMC-7721 (Hepatocarcinoma) | 0.26 | [11][12] | |

| SW480 (Colon) | 0.99 | [11][12] | |

| Compound 8 | HL-60 (Leukemia) | 0.15 | [11] |

| SMMC-7721 (Hepatocarcinoma) | 1.02 | [11] | |

| SW480 (Colon) | 0.51 | [11] | |

| Compound 9 | HL-60 (Leukemia) | 0.16 | [11] |

| SMMC-7721 (Hepatocarcinoma) | 0.80 | [11] | |

| SW480 (Colon) | 0.93 | [11] | |

| 2-Hydroxybenzophenone Derivative | MDA-MB-231 (Breast) | 12.09 | [13] |

| T47-D (Breast) | 26.49 | [13] | |

| PC3 (Prostate) | 15.32 | [13] |

Anti-inflammatory Activity

Several benzophenone derivatives exhibit potent anti-inflammatory activity, primarily through the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes, tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

| Compound/Derivative | Target/Assay | IC50 (µM) | Reference |

| Dimeric Benzophenone 1 | LPS-induced NO production in RAW 264.7 cells | 8.8 | [11] |

| Dimeric Benzophenone 2 | LPS-induced NO production in RAW 264.7 cells | 18.1 | [11] |

| Benzophenone Glucoside 6 | Croton oil-induced ear edema (% inhibition) | 67% | [14] |

| Benzophenone Glucoside 7 | Croton oil-induced ear edema (% inhibition) | 73% | [14] |

| 4c (benzoyloxy benzophenone) | Carrageenan-induced rat paw edema | More potent than standard | [15] |

| 4e (benzoyloxy benzophenone) | Carrageenan-induced rat paw edema | More potent than standard | [15] |

Antiviral Activity (Anti-HIV)

Benzophenone derivatives have emerged as a novel class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) with potent activity against HIV-1.

| Compound/Derivative | Virus Strain | EC50 (µM) | Selectivity Index (SI) | Reference |

| 15a (Benzhydrol derivative) | HIV-1 IIIB | 1.12 | 29.92 | [16] |

| 15b (Benzhydrol derivative) | HIV-1 IIIB | 0.48 | 69.05 | [16] |

| 15d (Benzhydrol derivative) | HIV-1 IIIB | 0.12 | 312.73 | [16] |

| 15e (Benzhydrol derivative) | HIV-1 IIIB | 0.18 | 165.97 | [16] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of benzophenone and its key derivatives, enabling researchers to replicate and build upon these foundational reactions.

Synthesis of Benzophenone via Friedel-Crafts Acylation

This protocol describes the synthesis of the parent benzophenone from benzene and benzoyl chloride.[2][5]

Materials:

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Benzoyl chloride

-

Benzene

-

Crushed ice

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and an addition funnel. Place the flask in an ice bath.

-

Addition of Reactants: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and suspend it in anhydrous dichloromethane. In the addition funnel, place a solution of benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane. Slowly add the benzoyl chloride solution to the stirred suspension of AlCl₃ in DCM, maintaining the temperature at 0-5 °C. After the addition of benzoyl chloride, add benzene (1.0 to 1.2 equivalents) dropwise via the addition funnel.[5]

-

Reaction: After the complete addition of benzene, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5]

-

Work-up: After the reaction is complete, carefully pour the reaction mixture over crushed ice and concentrated HCl to decompose the aluminum chloride complex. Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[5]

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude benzophenone.[5] Further purification can be achieved by recrystallization or distillation.

Synthesis of 3-Hydroxybenzophenone

This protocol outlines the synthesis of a hydroxylated benzophenone derivative.[7]

Materials:

-

m-Methoxybenzoyl chloride

-

Aluminum chloride (AlCl₃)

-

Benzene

-

48% Hydrobromic acid (HBr)

-

Ethanol

Procedure:

-

Friedel-Crafts Acylation: Reflux 0.1 mole of m-methoxybenzoyl chloride and 0.11 mole of aluminum chloride in 100 ml of benzene for 8 hours. An oily product is formed, which is then distilled (198° C./13 mm Hg) to yield 3-methoxybenzophenone.[7]

-

Demethylation: Heat 0.1 mole of the 3-methoxybenzophenone under reflux for 9 hours in 100 ml of 48% hydrobromic acid.[7]

-

Purification: After the hydrolysis is complete, the product is recrystallized from a mixture of equal volumes of water and alcohol to yield 3-hydroxybenzophenone.[7]

Synthesis of Diaryl Ethers via Ullmann Condensation

This protocol provides a general method for the synthesis of diaryl ethers from a substituted phenol and an aryl halide, a reaction applicable to the diversification of benzophenone derivatives.[17]

Materials:

-

Thallous 4-nitrophenoxide

-

Cuprous bromide (CuBr)

-

Dry dioxane

-

3,4-dimethylphenylthallium(III) bis-trifluoroacetate

-

Ethyl acetate

-

1 N HCl

-

Brine

-

Aqueous NH₄OH

-

Anhydrous MgSO₄

Procedure:

-

Reaction Setup: Stir thallous 4-nitrophenoxide (8.2 mmol) and cuprous bromide (8.3 mmol) for 10 minutes in dry dioxane (30 mL) at room temperature under a nitrogen atmosphere.[17]

-

Addition of Reactants: To the resulting suspension, gradually add a solution of 3,4-dimethylphenylthallium(III) bis-trifluoroacetate (7.0 mmol) in dioxane (8 mL) via syringe.[17]

-

Reaction: Heat the mixture to a gentle reflux (95 °C) and maintain this temperature for 5 hours.[17]

-

Work-up: Cool the reaction mixture to room temperature and remove most of the solvent under reduced pressure. Add ethyl acetate (40 mL), 1 N HCl (5 mL), and brine, and stir the mixture for 15 minutes at room temperature. Filter the mixture through Celite.[17]

-

Purification: Wash the organic layer successively with water, aqueous NH₄OH, and water again. Dry the organic layer with anhydrous MgSO₄. Remove the solvent to yield the diaryl ether product.[17]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of benzophenone derivatives stem from their ability to interact with and modulate various cellular signaling pathways. This section provides a visual representation of key pathways implicated in the anti-inflammatory effects of these compounds.

Cyclooxygenase (COX) Inhibition Pathway

Many benzophenone derivatives exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, particularly COX-2.[18][19] COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[20][21] By blocking this pathway, benzophenone-based inhibitors can effectively reduce inflammation.

TNF-α Signaling Pathway

Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a central role in systemic inflammation.[4][6] Benzophenone derivatives have been shown to inhibit TNF-α production, thereby attenuating the inflammatory cascade.[5]

IL-6 Signaling Pathway

Interleukin-6 (IL-6) is another key cytokine involved in inflammation and the acute phase response.[3][22] Certain benzophenone derivatives have been found to inhibit IL-6 signaling.[9]

Conclusion

The benzophenone scaffold has unequivocally established itself as a cornerstone in the field of medicinal chemistry. From its initial discovery and the elucidation of its fundamental synthesis via the Friedel-Crafts reaction, to its identification in natural products and the subsequent development of a vast library of synthetic derivatives, the journey of benzophenone is a testament to the power of chemical exploration. The quantitative data presented herein highlights the remarkable potency and diverse bioactivities of these compounds, particularly in the realms of oncology, inflammation, and virology.

The detailed experimental protocols provide a practical resource for researchers, facilitating the synthesis and further derivatization of this versatile scaffold. Furthermore, the visualization of the signaling pathways offers a deeper understanding of the mechanisms by which benzophenone derivatives exert their therapeutic effects, providing a rational basis for future drug design and optimization.

As our understanding of disease biology continues to evolve, the benzophenone core, with its inherent synthetic tractability and proven pharmacological relevance, is poised to remain a valuable platform for the discovery of next-generation therapeutics. It is our hope that this technical guide will serve as a valuable resource for scientists and researchers, inspiring continued innovation in the development of novel benzophenone-based medicines to address unmet medical needs.

References

- 1. IL-6 Signaling Pathways: R&D Systems [rndsystems.com]

- 2. benchchem.com [benchchem.com]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. 3-HYDROXYBENZOPHENONE synthesis - chemicalbook [chemicalbook.com]

- 8. CN101693652A - Process for preparing high-pure 4-hydroxybenzophenone - Google Patents [patents.google.com]

- 9. bosterbio.com [bosterbio.com]

- 10. TNF Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]

- 11. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy [quickcompany.in]

- 13. Synthesis of Benzophenones and in vitro Evaluation of Their Anticancer Potential in Breast and Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scielo.br [scielo.br]

- 15. Synthesis and crystallographic analysis of benzophenone derivatives--the potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. sciforschenonline.org [sciforschenonline.org]

- 17. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]

- 18. mdpi.com [mdpi.com]

- 19. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. NSAIDs and COX-2 Inhibitors | Anesthesia Key [aneskey.com]

- 21. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 22. IL-6 Pathway | Thermo Fisher Scientific - US [thermofisher.com]

Methodological & Application

Application Notes: 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone (Benzophenone-6) as a UV Stabilizer in Polymers

Introduction

Polymers are susceptible to degradation upon exposure to ultraviolet (UV) radiation, which can lead to undesirable changes such as discoloration, loss of gloss, embrittlement, and a decline in mechanical properties.[1][2] UV stabilizers are additives incorporated into polymeric materials to protect them from the damaging effects of UV light.[2][3] 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone, also known as Benzophenone-6 (BP-6), is a highly effective UV absorber.[4][5] It functions by absorbing harmful UV radiation and dissipating it as harmless thermal energy, thereby preventing the photo-oxidation of the polymer matrix.[6][7] These notes provide detailed information and protocols for researchers, scientists, and professionals on the application of Benzophenone-6 as a UV stabilizer in various polymer systems.

Mechanism of Action

Benzophenone-based UV absorbers, including Benzophenone-6, operate by absorbing UV energy that would otherwise be absorbed by the polymer. The core mechanism involves the following steps:

-

UV Absorption: The benzophenone molecule absorbs photons of UV light, promoting it to an excited singlet state.[6]

-

Energy Dissipation: Through a process of tautomerization (keto-enol transformation), the absorbed energy is converted into vibrational energy.

-

Heat Release: The molecule then returns to its ground state by releasing the energy as heat, which is dissipated throughout the polymer matrix.[6]

-

Regeneration: The stabilizer is then ready to absorb another UV photon, providing long-term protection without being consumed in the process.

This cycle effectively prevents the initiation of free-radical chain reactions that lead to polymer degradation.[6]

Polymer Compatibility and Applications

Benzophenone-6 exhibits good compatibility with a wide range of polymers due to its molecular structure.[3][6] It is frequently used in applications requiring protection from sunlight and other UV sources.

Commonly Stabilized Polymers:

-

Cellulosics: Nitrocellulose, Ethylcellulose, Cellulose Acetate[1]

-

Other Resins: Polystyrene, Polyvinyl Acetate, and various coatings and adhesives.[1][3]

It is particularly effective as a UV filter in polyester films, where it significantly reduces the transmittance of light at wavelengths below 400 nm.[5]

Data Presentation: Performance Characteristics

The effectiveness of a UV stabilizer depends on the polymer type, the concentration of the additive, and the environmental conditions. The following table summarizes typical performance data for benzophenone-type UV absorbers in various polymers.

| Polymer System | Stabilizer Concentration (% w/w) | Test Method | Exposure Conditions | Key Performance Metrics |

| Polypropylene (PP) | 0.1 - 1.0 | ASTM G155 | Xenon Arc: 0.55 W/m² @ 340 nm, 65°C, 50% RH | Gloss Retention: >80% after 1000hColor Change (ΔE*): < 3 |

| Polyethylene (LDPE) | 0.1 - 0.5 | ASTM D4329 | QUV (UVA-340 lamps): 8h UV @ 60°C, 4h Condensation @ 50°C | Elongation at Break: >75% retention after 1500h |

| Polyvinyl Chloride (PVC), rigid | 0.2 - 1.5 | ISO 4892-2 | Xenon Arc: 1000h continuous exposure | Yellowing Index (YI): < 5 increase |

| Polyester (PET Film) | 0.5 - 2.0 | ASTM G155 | Xenon Arc with window glass filter | UV-Vis Transmittance: <1% below 380 nm |

| Clear Varnish (Alkyd) | 1.0 - 3.0 | ASTM D4587 | QUV (UVB-313 lamps): 4h UV @ 70°C, 4h Condensation @ 50°C | Cracking/Chalking: No visible defects after 500h |

Note: The data presented is representative of benzophenone-class UV absorbers. Actual performance may vary based on the specific formulation, processing conditions, and end-use environment. A typical loading level for benzophenone stabilizers is between 0.01% and 5% by weight of the polymer.[1]

Protocols: Application and Evaluation

Protocol 1: Incorporation of Benzophenone-6 into a Polymer Matrix via Melt Blending

This protocol describes a standard laboratory procedure for incorporating Benzophenone-6 powder into a thermoplastic polymer using a twin-screw extruder.

Materials and Equipment:

-

Polymer resin (e.g., PP, PE pellets), dried

-

2,2'-Dihydroxy-4,4'-dimethoxybenzophenone (BP-6) powder

-

Twin-screw extruder with temperature control zones

-

Pelletizer or strand die with water bath

-

Gravimetric or volumetric feeders

-

Injection molder or compression press for sample preparation

Procedure:

-

Pre-Drying: Dry the polymer pellets according to the manufacturer's specifications to prevent hydrolysis during processing.

-

Pre-Mixing: Create a physical blend ("salt-and-pepper" mix) of the polymer pellets and the required amount of BP-6 powder (e.g., 0.5% w/w). Tumble the mixture for 15-20 minutes to ensure uniform distribution.

-

Extruder Setup: Set the temperature profile for the extruder zones appropriate for the specific polymer. A typical profile for polypropylene would be: Zone 1 (Feed): 180°C, Zone 2: 190°C, Zone 3: 200°C, Zone 4 (Die): 200°C.

-

Compounding: Feed the pre-mixed material into the extruder hopper at a controlled rate. The screw rotation speed should be set to ensure proper melting, mixing, and dispersion of the BP-6 without excessive shear heating.

-

Extrusion and Pelletizing: Extrude the molten polymer blend through a strand die, cool the strands in a water bath, and cut them into pellets using a pelletizer.

-